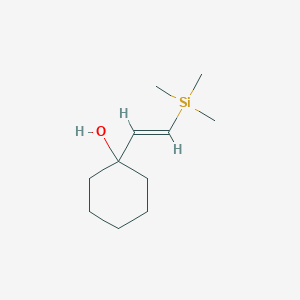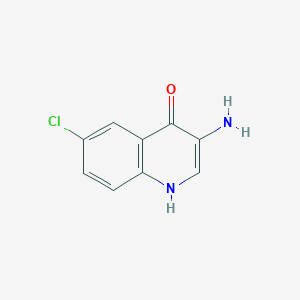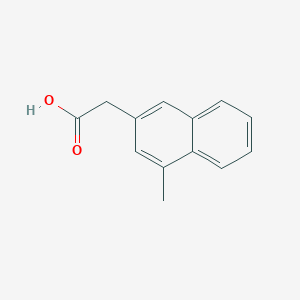
7-Ethyl-1-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-1-naphthoic acid is an organic compound belonging to the naphthoic acid family It is characterized by the presence of an ethyl group at the 7th position of the naphthalene ring and a carboxylic acid group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethyl-1-naphthoic acid typically involves the cyclization of ethyl-4-(4’-ethylphenyl)-butyrate followed by dehydrogenation. The process begins with the formylation of ethyl-4-(4’-ethylphenyl)-butyrate using isoamyl formate and sodium ethoxide. The formylated product is then cyclized using a mixture of orthophosphoric acid and sulfuric acid to yield 7-ethyl-3,4-dihydronaphthoic acid. Finally, dehydrogenation of this intermediate with sulfur yields this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethyl-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted naphthoic acids, alcohols, aldehydes, and other functionalized derivatives.
Applications De Recherche Scientifique
7-Ethyl-1-naphthoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active naphthalene derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-ethyl-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability.
Comparaison Avec Des Composés Similaires
1-Naphthoic acid: Lacks the ethyl group at the 7th position, resulting in different chemical and biological properties.
2-Naphthoic acid: The carboxylic acid group is at the 2nd position, leading to variations in reactivity and applications.
7-Methoxy-1-naphthoic acid:
Uniqueness: 7-Ethyl-1-naphthoic acid is unique due to the presence of the ethyl group at the 7th position, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other naphthoic acids and contributes to its specific properties and uses.
Propriétés
Numéro CAS |
824430-41-3 |
|---|---|
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
7-ethylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H12O2/c1-2-9-6-7-10-4-3-5-11(13(14)15)12(10)8-9/h3-8H,2H2,1H3,(H,14,15) |
Clé InChI |
JGHDEIHDJOYWGK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=CC=C2C(=O)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11901010.png)

![Furo[3,4-f]quinazoline-7,9-dione](/img/structure/B11901025.png)











